p-Nonyloxybenzaldehyde
CAS No.: 50262-46-9
Cat. No.: VC2314225
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50262-46-9 |
---|---|
Molecular Formula | C16H24O2 |
Molecular Weight | 248.36 g/mol |
IUPAC Name | 4-nonoxybenzaldehyde |
Standard InChI | InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-13-18-16-11-9-15(14-17)10-12-16/h9-12,14H,2-8,13H2,1H3 |
Standard InChI Key | OZWJLGGZWZZBKK-UHFFFAOYSA-N |
SMILES | CCCCCCCCCOC1=CC=C(C=C1)C=O |
Canonical SMILES | CCCCCCCCCOC1=CC=C(C=C1)C=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
The molecular structure of p-Nonyloxybenzaldehyde features a benzene ring with two key substituents: an aldehyde group (-CHO) and a nonyloxy group (-OC9H19) positioned para to each other. The compound is formally identified by several synonyms including:
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4-n-Nonyloxybenzaldehyde
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p-Nonyloxybenzaldehyde
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4-Nonyloxybenzaldehyde
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4-(Nonyloxy)benzaldehyde
Physical and Chemical Properties
Table 1 summarizes the key physicochemical properties of p-Nonyloxybenzaldehyde based on available data:
Property | Value | Source |
---|---|---|
Molecular Formula | C16H24O2 | |
Molecular Weight | 248.36 g/mol | |
PubChem CID | 142697 | |
CAS Number | 50262-46-9 | |
Structure | Benzaldehyde with nonyloxy substituent |
The compound's structure suggests it would exhibit typical aldehyde reactivity while its long alkyl chain would contribute to increased lipophilicity compared to shorter-chain analogs like p-methoxybenzaldehyde.
Spectral Characteristics and Identification
Mass Spectrometry Data
Gas Chromatography-Mass Spectrometry (GC-MS) provides valuable data for identifying p-Nonyloxybenzaldehyde. The compound's mass spectral profile includes distinctive fragmentation patterns that can serve as a fingerprint for identification purposes:
Table 2: GC-MS Spectral Data for p-Nonyloxybenzaldehyde
Parameter | Value | Source |
---|---|---|
Total Peaks | 82 | |
m/z Top Peak | 43 | |
m/z 2nd Highest | 41 | |
m/z 3rd Highest | 123 | |
NIST Number | 135239 | |
Library | Main library |
The fragmentation pattern with prominent peaks at m/z values of 43, 41, and 123 is characteristic of this compound and can be used for its analytical identification .
Spectroscopic Data
According to PubChem records, several spectroscopic methods have been used to characterize p-Nonyloxybenzaldehyde:
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13C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance spectral data is available for this compound, providing information about its carbon skeleton structure .
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Infrared Spectroscopy: Vapor phase IR spectral data exists for p-Nonyloxybenzaldehyde, which would typically show characteristic absorptions for the aldehyde carbonyl group, aromatic ring, and ether linkage .
These spectroscopic techniques collectively provide valuable tools for the structural confirmation and purity assessment of p-Nonyloxybenzaldehyde.
The presence of p-Nonyloxybenzaldehyde in PubChem's reference collection (SID500812786) suggests its importance as a standard compound for research purposes .
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